molecular formula C19H20ClN3O2S B2734385 3-(2-chlorobenzyl)-2-(ethylsulfanyl)-6,7-dimethoxy-4(3H)-quinazolinimine CAS No. 860610-75-9

3-(2-chlorobenzyl)-2-(ethylsulfanyl)-6,7-dimethoxy-4(3H)-quinazolinimine

Cat. No. B2734385
CAS RN: 860610-75-9
M. Wt: 389.9
InChI Key: UCCODPKHNUMBLD-UHFFFAOYSA-N
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Description

3-(2-Chlorobenzyl)-2-(ethylsulfanyl)-6,7-dimethoxy-4(3H)-quinazolinimine (CBEDMQ) is a synthetic quinazolinimine derivative with a wide range of potential applications in scientific research. CBEDMQ has been studied for its potential to act as a fluorescent probe, as a therapeutic agent, and as a catalyst for organic reactions.

Scientific Research Applications

Functionalized Quinazolines for Optoelectronic Materials

Quinazoline derivatives are extensively utilized in the development of optoelectronic materials. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has proven valuable for creating novel optoelectronic materials. These derivatives serve as core components in organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. They are also explored for applications in nonlinear optical materials and colorimetric pH sensors. The electroluminescent properties of these compounds are particularly notable, making them critical for advancements in electronic devices and image sensors (Lipunova et al., 2018).

Quinazoline Derivatives in Medicinal Chemistry

Quinazoline derivatives have a longstanding history in medicinal chemistry, given their presence in over 200 naturally occurring alkaloids. These compounds have inspired the synthesis of novel 2-methyl-3-(1’3’4-thiadiazole-2- yl)-4-(3H) quinazolinones, which have shown promising antibacterial activity. The structural diversity and stability of the quinazolinone nucleus allow for the introduction of various bioactive moieties, potentially leading to new medicinal agents. This indicates a versatile application in designing compounds with enhanced bioavailability to address antibiotic resistance (Tiwary et al., 2016).

Quinazoline Alkaloids in Drug Discovery

The exploration of quinoline and quinazoline alkaloids has contributed significantly to drug discovery, particularly in antimalarial and anticancer drug development. These alkaloids, including quinine and camptothecin, have been pivotal in opening new areas for therapeutic applications. The review of bioactive alkaloids from these classes highlights their potential in discovering new and better drugs, underscoring the importance of quinazoline derivatives in the pharmaceutical field (Shang et al., 2018).

properties

IUPAC Name

3-[(2-chlorophenyl)methyl]-2-ethylsulfanyl-6,7-dimethoxyquinazolin-4-imine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O2S/c1-4-26-19-22-15-10-17(25-3)16(24-2)9-13(15)18(21)23(19)11-12-7-5-6-8-14(12)20/h5-10,21H,4,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCCODPKHNUMBLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=CC(=C(C=C2C(=N)N1CC3=CC=CC=C3Cl)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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